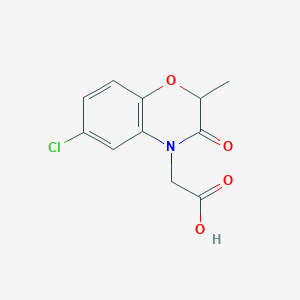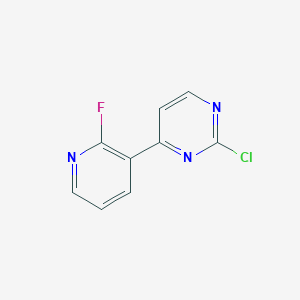
2-Chloro-4-(2-fluoropyridin-3-yl)pyrimidine
説明
2-Chloro-4-(2-fluoropyridin-3-yl)pyrimidine is a chemical compound with the molecular formula C9H5ClFN3. It has a molecular weight of 209.61 .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the use of triethylamine in dimethyl sulfoxide at 100°C under an inert atmosphere. The second step involves the use of caesium carbonate in 1-methyl-pyrrolidin-2-one at 120°C under an inert atmosphere. The third step involves the use of pyridine at 23°C under an inert atmosphere. The final step involves the use of trifluoroacetic acid in dichloromethane at 23°C .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClFN3/c10-9-13-5-3-7(14-9)6-2-1-4-12-8(6)11/h1-5H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, pyrimidines in general are known to undergo various reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions with aryl halides .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 1.76, indicating its lipophilicity .科学的研究の応用
Antimycobacterial Activity
2-Chloro-4-(2-fluoropyridin-3-yl)pyrimidine has been explored for its antimycobacterial properties. Elumalai et al. (2013) synthesized a series of novel 2,4,5,6-pyrimidine derivatives showing potent activity against Mycobacterium tuberculosis. Their study highlights the potential of these compounds in tuberculosis treatment (Elumalai et al., 2013).
Synthesis and Biological Activity
Wang et al. (2004) investigated the electrophilic fluorination of 4-chloropyrrolo[2,3‐d]pyrimidine, transforming it into various compounds. While no significant antibacterial or toxicity activity was observed, the study contributes to the understanding of the chemical properties and potential applications of these compounds (Wang et al., 2004).
Synthesis for Anticancer Applications
Kou and Yang (2022) developed a rapid synthesis method for 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate in small molecule anticancer drugs. This study demonstrates the significance of this compound in developing new cancer treatments (Kou & Yang, 2022).
Quantum Chemical Characterization
Traoré et al. (2017) conducted quantum chemistry methods to investigate hydrogen bonding sites in pyrimidine compounds, contributing to the understanding of molecular interactions and stability, which is vital for drug design and synthesis (Traoré et al., 2017).
Pharmaceutical Applications
Gandhi et al. (2016) focused on the synthesis and characterization of a pyrimidine derivative, examining its molecular interactions and stability. This research is crucial for pharmaceutical applications, where understanding the molecular structure and interactions is key (Gandhi et al., 2016).
Synthesis of Novel Derivatives for Medical Applications
Muralidharan et al. (2019) synthesized novel pyrimidine derivatives with potential anti-inflammatory and analgesic properties. Their research contributes to the development of new medical treatments (Muralidharan, Raja, & Deepti, 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-4-(2-fluoropyridin-3-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3/c10-9-13-5-3-7(14-9)6-2-1-4-12-8(6)11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUWPPDPTXFWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



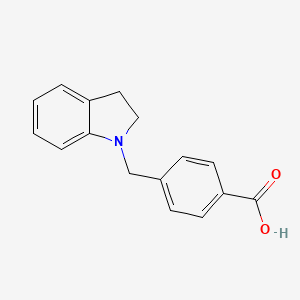

![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3038960.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3038962.png)
![2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3038963.png)
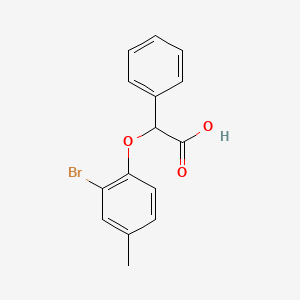
![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3038966.png)
![2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B3038968.png)
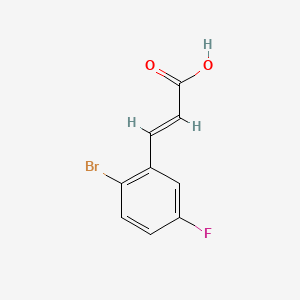
![5,7-Difluorobenzo[b]furan-3(2H)-one](/img/structure/B3038971.png)
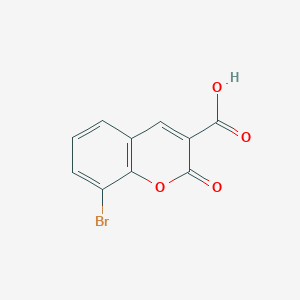
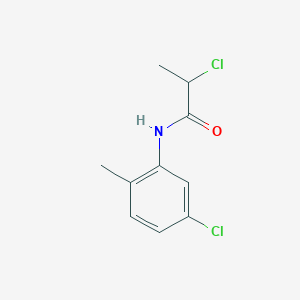
![1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine](/img/structure/B3038976.png)
